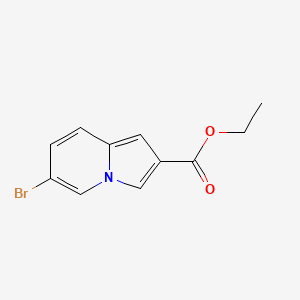

Ethyl 6-bromoindolizine-2-carboxylate

Descripción general

Descripción

Ethyl 6-bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of indolizine, a nitrogen-containing heterocyclic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 6-bromoindolizine-2-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which starts from β-nitroacrylates and arylhydrazines . This method is advantageous due to its efficiency and sustainability. Another method involves the condensation of pyridine with phenacyl bromides, ethyl glyoxalate, and sodium carbonate in refluxing acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under controlled conditions to maintain the compound’s stability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-bromoindolizine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include ethanolic hydrochloric acid for substitution reactions and various oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 6-Bromoindolizine-2-Carboxylate

The synthesis of this compound typically involves the bromination of indolizine derivatives followed by esterification. Various methods have been reported, including the use of palladium-catalyzed reactions which enhance yields and selectivity. For example, the introduction of substituents at the C6 position has been shown to significantly impact the biological activity of the resulting compounds .

Biological Activities

1. Antibacterial Properties

Recent studies highlight the antibacterial properties of this compound against specific pathogens. Its mechanism often involves inhibition of key proteins involved in bacterial cell division, such as FtsZ, making it a candidate for narrow-spectrum antibiotics targeting resistant strains like Streptococcus pneumoniae .

2. Antiviral Activity

Compounds with similar structures have been investigated for their ability to inhibit HIV integrase, an essential enzyme for viral replication. This compound derivatives have shown promise in disrupting integrase function, indicating potential use in antiviral therapies .

3. Anticancer Research

Indole derivatives, including this compound, have been studied for their anticancer properties. They exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways .

Case Studies

Case Study 1: Antibacterial Activity Against S. pneumoniae

A study conducted on a series of brominated indole derivatives demonstrated that this compound exhibited significant antibacterial activity against S. pneumoniae, with minimal effects on other bacterial strains. This specificity was attributed to its binding affinity to the FtsZ protein, which is crucial for bacterial cell division .

Case Study 2: HIV Integrase Inhibition

In another investigation, compounds derived from this compound were tested for their ability to inhibit HIV integrase. The results showed that these compounds effectively chelate metal ions within the active site of integrase, leading to a marked decrease in viral replication rates .

Data Tables

| Compound | Activity Type | IC50 Value (μM) | Target Protein |

|---|---|---|---|

| This compound | Antibacterial | Not specified | FtsZ |

| This compound | Antiviral | 3.11 | HIV Integrase |

| This compound | Anticancer | Varies by cell line | Multiple pathways |

Mecanismo De Acción

The mechanism of action of ethyl 6-bromoindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 6-methoxyindolizine-2-carboxylate

- Ethyl 6-chloroindolizine-2-carboxylate

- Ethyl 6-fluoroindolizine-2-carboxylate

Uniqueness

Ethyl 6-bromoindolizine-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Actividad Biológica

Ethyl 6-bromoindolizine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources and research findings.

Chemical Structure and Synthesis

This compound is characterized by its indolizine core, which is known for various biological activities. The synthesis typically involves the bromination of indolizine derivatives followed by carboxylation. The general synthetic route includes:

- Bromination : The introduction of bromine at the 6-position of the indolizine ring.

- Carboxylation : The addition of an ethyl carboxylate group at the 2-position.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle.

- Inhibition Mechanism : Compounds like ethyl indole-2-carboxylate have demonstrated the ability to chelate metal ions in the active site of integrase, enhancing their binding affinity and inhibitory action. The binding interactions often involve π–π stacking with viral DNA, significantly impacting antiviral efficacy .

Antimicrobial Activity

Research has also indicated that halogenated indole derivatives exhibit antimicrobial properties against various pathogens. This compound has been evaluated for its effectiveness against bacteria such as Streptococcus pneumoniae.

- Case Study : A study identified similar compounds as narrow-spectrum inhibitors, showing promising results in inhibiting bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to chelate metal ions enhances its interaction with target enzymes.

- π–π Interactions : The structural features allow for significant stacking interactions with nucleic acids, which is critical for antiviral activity.

- Substituent Effects : Variations in substituents on the indole ring can modulate biological activity, as seen in studies where different groups were introduced at various positions on the ring .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl Indole-2-Carboxylate | HIV-1 Integrase | 3.11 | Metal ion chelation |

| This compound | Streptococcus pneumoniae | TBD | Antimicrobial activity |

Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- Study on Integrase Inhibition : A compound structurally similar to this compound was found to inhibit integrase with an IC50 value of 3.11 µM, showcasing its potential as an antiviral agent .

- Antimicrobial Evaluation : Compounds derived from similar scaffolds have shown effectiveness against a range of bacterial strains, indicating a broad spectrum of antimicrobial activity .

Propiedades

IUPAC Name |

ethyl 6-bromoindolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWPXYCZMXDKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721012 | |

| Record name | Ethyl 6-bromoindolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251014-35-3 | |

| Record name | Ethyl 6-bromoindolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.